3-phenyl-1-(quinolin-3-yl)urea
Description
Structure
3D Structure
Properties
CAS No. |
68435-54-1 |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-phenyl-3-quinolin-3-ylurea |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-7-2-1-3-8-13)19-14-10-12-6-4-5-9-15(12)17-11-14/h1-11H,(H2,18,19,20) |
InChI Key |
YWUOOPNIQOUJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for Quinoline Urea Compounds
Direct Synthesis Strategies for "3-phenyl-1-(quinolin-3-yl)urea" and Analogues
The direct formation of the urea (B33335) linkage between a quinoline (B57606) core and a phenyl group can be achieved through several reliable synthetic routes. These methods range from classical condensation reactions to modern multicomponent and metal-catalyzed approaches, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.
The most traditional and straightforward method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. nih.gov For the synthesis of "this compound," this involves the condensation of 3-aminoquinoline (B160951) with phenyl isocyanate. sapub.orgresearchgate.net This reaction is typically a simple nucleophilic addition where the amino group of the quinoline attacks the electrophilic carbonyl carbon of the isocyanate. researchgate.netcommonorganicchemistry.com The process is generally high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), without the need for a base. sapub.orgcommonorganicchemistry.com
The mechanism proceeds via a direct nucleophilic attack of the amine nitrogen on the isocyanate's central carbon atom, leading to the formation of the urea bond. researchgate.net This method's robustness allows for the synthesis of a variety of analogues by using substituted quinolyl amines or phenyl isocyanates. sapub.orgresearchgate.net
Table 1: Examples of Quinoline-Urea Synthesis via Condensation Reaction
| Quinolyl Amine Reactant | Isocyanate Reactant | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Phenyl isocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenylurea | Absolute ethanol, reflux | 75% | sapub.orgresearchgate.net |
| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Phenyl isothiocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea | Absolute ethanol, reflux | 73% | sapub.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical pathway to complex molecules like quinoline-urea derivatives. rsc.orgresearchgate.net These reactions are advantageous for creating molecular diversity and constructing large compound libraries. researchgate.net
The Ugi and Passerini reactions are prominent examples of MCRs successfully employed in the synthesis of diverse quinoline scaffolds. rsc.org While a classic four-component Ugi reaction produces α-acetamido carboxamide derivatives, modified versions can be used to generate urea-containing structures. nih.gov For instance, a five-component reaction of 2-aminobenzoic acid, an isocyanate, a primary amine, an oxo compound, and an isocyanide can yield complex urea derivatives in a one-pot procedure under mild, solvent-free conditions. tandfonline.com Similarly, the Ugi reaction has been adapted to synthesize quinoline-based peptides by reacting quinoline-3-carbaldehyde derivatives with amines, isocyanides, and an acid component. preprints.org These strategies highlight the versatility of MCRs in rapidly assembling quinoline-urea systems from simple, readily available starting materials. rsc.org
Table 2: Multicomponent Reaction Strategies for Quinoline-Urea Analogues
| MCR Type | Key Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Ugi Five-Component Reaction | 2-Amino benzoic acid, Phenyl isocyanate, Primary amine, Oxo compound, Isocyanide | Urea derivatives | One-pot, solvent-free, high efficiency | tandfonline.com |
| Ugi Four-Component Reaction | 2-methoxyquinoline-3-carbaldehyde, Aniline, Cyclohexyl isocyanide, Lipoic acid | Quinoline-based peptides | Microwave-assisted, excellent yields, high purity | preprints.org |
| Povarov Reaction | Anilines, Aldehydes, Alkenes/Alkynes | Substituted quinolines | High atom economy, access to diverse quinoline cores | rsc.orgresearchgate.net |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. researchgate.netdigitellinc.com This methodology is highly versatile and can be applied to the synthesis of quinoline-urea compounds by coupling a halo-quinoline with a phenylurea derivative or a quinolinyl amine with a halo-phenylurea. researchgate.netacs.org
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netdigitellinc.com The choice of ligand is critical and can influence reaction efficiency and scope. purdue.edu For example, ligands like XantPhos have been successfully used in the coupling of ureas with aryl halides. purdue.edu This approach is valued for its functional group tolerance and reliability, making it suitable for the late-stage functionalization of complex molecules. acs.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine (or urea) and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.
Table 3: Palladium-Catalyzed Synthesis of Urea Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| 2,4,6-trichloropyrimidine | Phenyl urea | Palladium catalyst | phenylurea-pyrimidine derivatives | Demonstrates C-N bond formation to a urea moiety via Buchwald-Hartwig amination. | researchgate.net |
| Aryl Halide | Urea | Pd₂(dba)₃ / XantPhos | Symmetrical ureas | Enables preparation of ureas that modulate protein arginine methyl transferases. | acs.org |
Functionalization and Scaffold Modification of Quinoline-Urea Systems
Modifying the core structure of "this compound" by introducing various functional groups is a key strategy for tuning its chemical and physical properties. ashp.org This can involve altering substituents on the phenyl ring or the urea linkage, or directly functionalizing the quinoline ring system itself.
The introduction of substituents on the phenyl ring or the urea linkage can profoundly impact the molecule's electronic, steric, and solubility characteristics. nih.govashp.org
Phenyl Moiety: Substituents on the phenyl ring primarily exert electronic effects. Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methyl, methoxy) can alter the electron density across the entire molecule. mdpi.com These electronic changes can influence the molecule's reactivity, binding affinity in biological systems, and spectroscopic properties. mdpi.comnih.gov For example, the presence of strong electron-withdrawing groups on an aryl ring attached to a quinoline can be critical for anticancer activity. mdpi.com
Urea Linkage: The urea functional group is a potent hydrogen bond donor and acceptor. Modifying the urea nitrogen atoms, for instance by N-methylation, can disrupt planarity and intermolecular hydrogen bonding networks. nih.gov This can lead to significant changes in physical properties, such as a dramatic increase in solubility, as observed when a methyl group is introduced to a naphthyl urea derivative, disrupting steric clashes with the aromatic ring. nih.gov Steric hindrance from bulky substituents on the urea can also influence the molecule's conformation and its ability to self-associate. nih.gov
Table 4: Influence of Substituents on Quinoline-Urea Properties
| Substituent Location | Substituent Type | Observed Effect | Underlying Cause | Reference |
|---|---|---|---|---|
| Phenyl Ring (ortho position) | Chlorine, Bromine | Promotes formation of intramolecular hydrogen bonds. | Influences the dihedral angle between the urea and the aromatic ring. | nih.gov |
| Anilide Ring (of quinoline-2-carboxamides) | Electron-withdrawing groups (e.g., 3-NO₂) | Increased antiviral activity. | Increased electron-withdrawing properties and lipophilicity. | mdpi.com |
| Urea Nitrogen | Methyl group | Disrupts planar conformation, increases solubility. | Steric clash with the adjacent quinoline ring. | nih.gov |
| Phenyl Ring | Ethyl, Isopropyl | No major effect on cytotoxicity. | Minimal influence on overall bioactivity in specific phosphonate (B1237965) derivatives. | mdpi.com |
Achieving site-selective functionalization of the quinoline ring is essential for creating structural diversity and is a significant area of research. nih.govmdpi.com Transition-metal-catalyzed C-H activation is a powerful tool for introducing functional groups at specific positions of the quinoline core with high atom and step economy. nih.govnih.gov
Various transition metals, including palladium, rhodium, iridium, and copper, have been utilized to direct functionalization to nearly all positions of the quinoline ring. nih.govmdpi.com The regioselectivity is often controlled by the choice of catalyst, directing groups, or by using quinoline N-oxides, which alter the electronic properties and reactivity of the ring system. mdpi.comrsc.org For example, C-H functionalization can be directed to the C2 position using a palladium catalyst with quinoline N-oxide. mdpi.com Rhodium catalysts can selectively activate the C4 position in the presence of a methyl group at the C2 position. acs.org Furthermore, metal-free methods have been developed for specific transformations, such as the regioselective halogenation of 8-substituted quinolines at the C5 position using inexpensive reagents. rsc.orgrsc.org These methods provide access to quinoline derivatives that would be difficult to obtain through classical synthesis. nih.gov
Table 5: Methods for Regioselective Functionalization of the Quinoline Ring
| Target Position | Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| C2 | Oxidative Cross-Coupling | Pd(OAc)₂ | Requires quinoline N-oxide as the substrate. | mdpi.com |
| C4 | C-H Bond Activation | Rhodium(I) complex | Directed by a methyl group at the C2, C6, or C7 position. | acs.org |
| C5 | Remote C-H Halogenation | Trihaloisocyanuric acid (TCCA, TBCA) | Metal-free, proceeds at room temperature on 8-substituted quinolines. | rsc.orgrsc.org |
| C8 | C-H Allylation | Rhodium catalyst | Uses quinoline N-oxide and vinylcyclopropanes as the allyl source. | rsc.org |
Strategies for Introducing Structural Diversity (e.g., thiourea (B124793) analogues)
A primary strategy for expanding the chemical space around the this compound scaffold is the substitution of the urea linkage with a thiourea group. This bioisosteric replacement is a common tactic in medicinal chemistry to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.
The synthesis of the thiourea analogue, 1-phenyl-3-(quinolin-3-yl)thiourea, parallels the urea synthesis. It is achieved by reacting 3-aminoquinoline with phenyl isothiocyanate instead of phenyl isocyanate. sapub.orgresearchgate.netresearchgate.net This reaction is generally straightforward and proceeds under mild conditions, often at room temperature in an anhydrous solvent like dimethylformamide (DMF), sometimes with a base such as triethylamine (B128534) to facilitate the reaction. tandfonline.com
This approach has been successfully applied to a wide variety of quinoline and quinazolinone cores to generate extensive libraries of urea and thiourea derivatives. tandfonline.comnih.gov Studies have shown that thiourea derivatives can exhibit distinct biological activities compared to their urea counterparts. For instance, in some series of anticancer compounds, the thiourea analogues displayed more potent activity than the corresponding urea derivatives. tandfonline.combiointerfaceresearch.com
The general synthetic scheme for producing these analogues allows for significant diversity. By varying the substituent on the isocyanate or isothiocyanate, a multitude of N'-substituted derivatives can be created. Similarly, using different substituted aminoquinolines as the starting material provides another axis for structural modification.
Table 1: Comparison of Urea and Thiourea Analogue Synthesis
| Feature | Urea Derivative Synthesis | Thiourea Analogue Synthesis | Key Reference(s) |
|---|---|---|---|
| Key Reagent | Phenyl isocyanate | Phenyl isothiocyanate | sapub.org |
| Starting Material | 3-Aminoquinoline | 3-Aminoquinoline | sapub.org |
| Reaction Type | Nucleophilic addition | Nucleophilic addition | tandfonline.com |
| Typical Conditions | Anhydrous DMF, Room Temperature | Anhydrous DMF, Room Temperature | tandfonline.com |
| Product | This compound | 1-phenyl-3-(quinolin-3-yl)thiourea | sapub.org |
Advanced Catalytic Systems in Quinoline-Urea Synthesis
While the final urea-forming step is often not catalyzed or requires only a simple base, the synthesis of the quinoline core, the major structural component, has benefited immensely from the development of advanced catalytic systems. These catalysts are primarily employed in classic quinoline syntheses like the Friedländer, Doebner-von Miller, or Combes reactions, which construct the heterocyclic ring system from simpler precursors. nih.govrsc.org
Nanocatalysts have emerged as a particularly effective option, offering high surface area, enhanced reactivity, and often, recyclability. nih.govacs.org For example, magnetic nanoparticles (MNPs) functionalized with catalytic groups provide a bridge between homogeneous and heterogeneous catalysis. rsc.org Systems like Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride have been developed as highly efficient, recoverable catalysts for the one-pot synthesis of quinoline-4-carboxylic acid derivatives from anilines, pyruvic acid, and aldehydes. acs.org The dual functionality, combining both acidic sites and urea-based hydrogen bonding capabilities, can enhance reaction rates and selectivity. rsc.org
Other advanced systems include:
Lewis Acids: Simple and inexpensive catalysts like ferric chloride (FeCl₃·6H₂O) have proven to be highly efficient for the condensation of 2-aminoarylketones with active methylene (B1212753) compounds to form quinolines under mild conditions. tandfonline.com
Solid Acids: Brønsted acidic ionic liquids supported on magnetic nanoparticles (e.g., Fe₃O₄-IL-HSO₄) have been used for the solvent-free synthesis of polysubstituted quinolines. nih.gov
Bimetallic Nanoparticles: Nanocomposites such as CdO@ZrO₂ and bimetallic ZnFe₂O₄ have been utilized to catalyze the synthesis of poly-substituted quinolines, demonstrating the synergistic effects of combining different metal oxides. bohrium.com
These catalytic advancements are crucial for the efficient production of the 3-aminoquinoline precursor required for the synthesis of this compound.
Table 2: Selected Advanced Catalytic Systems for Quinoline Synthesis
| Catalyst System | Type | Application | Advantages | Key Reference(s) |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Functionalized Magnetic Nanoparticle | Synthesis of 2-aryl-quinoline-4-carboxylic acids | Recyclable, high yield, short reaction time | acs.org |
| FeCl₃·6H₂O | Lewis Acid | Condensation of 2-aminoarylketones and active methylene compounds | Inexpensive, readily available, efficient | tandfonline.com |
| ZnO Nanoparticles | Metal Oxide Nanoparticle | Friedländer synthesis of poly-substituted quinolines | Green, solvent-free conditions, high yield | acs.org |
| Fe₃O₄-IL-HSO₄ | Supported Ionic Liquid | Synthesis of polysubstituted quinolines | Solvent-free, reusable catalyst | nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Protocols
In line with modern synthetic chemistry principles, significant effort has been directed towards developing green and sustainable methods for producing quinoline derivatives. researchgate.net These approaches aim to minimize waste, reduce the use of hazardous materials, and lower energy consumption. researchgate.nettandfonline.com
Key green strategies relevant to the synthesis of the quinoline scaffold include:
Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Replacing these with environmentally benign alternatives like water or ethanol is a major focus. researchgate.nettandfonline.com Water, in particular, has been used as a solvent for the Friedländer synthesis, catalyzed by simple acids like HCl, to produce quinoline derivatives in good yields. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) represents an ideal green chemistry scenario, as it eliminates solvent waste entirely. Various nanocatalyst-mediated syntheses of quinolines, for instance using ZnO or Fe₃O₄-based catalysts, have been successfully performed under solvent-free conditions, often with gentle heating. nih.govacs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. tandfonline.com The synthesis of quinoline derivatives using ammonium (B1175870) acetate (B1210297) as a catalyst in water has been effectively accelerated by microwave heating. tandfonline.com
Reusable and Benign Catalysts: The development of recyclable catalysts, such as the magnetic nanoparticle systems discussed previously, is a cornerstone of green quinoline synthesis. nih.govtandfonline.com Using non-toxic and abundant catalysts like FeCl₃ also aligns with green chemistry principles. tandfonline.com One-pot, multicomponent reactions, which combine several synthetic steps into a single operation, further enhance sustainability by reducing purification steps and solvent usage. bohrium.com
Table 3: Overview of Green Chemistry Approaches in Quinoline Synthesis
| Green Approach | Example Protocol | Advantages | Key Reference(s) |
|---|---|---|---|
| Green Solvent | Friedländer reaction using water as a solvent and HCl as a catalyst. | Reduces use of volatile organic compounds (VOCs), cost-effective. | rsc.org |
| Solvent-Free | Condensation of 2-aminoaryl ketones and 1,3-dicarbonyl compounds with a nano-flake ZnO catalyst. | Eliminates solvent waste, simplifies workup. | acs.org |
| Microwave-Assisted | Reaction of ferrocene (B1249389) carboxaldehyde, dimedone, and ketone catalyzed by ammonium acetate in water. | Drastically reduced reaction times (10-15 min), high yields. | tandfonline.com |
| Reusable Catalyst | Synthesis using FeCl₃·6H₂O, which can be recovered and reused for multiple cycles. | Reduces catalyst waste and cost. | tandfonline.com |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-phenyl-1-(quinolin-3-yl)urea in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, while 2D NMR techniques establish their connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of protons. The spectrum of this compound is expected to show distinct signals for the protons of the urea (B33335) linkage, the phenyl group, and the quinoline (B57606) ring. The two N-H protons of the urea moiety would typically appear as broad singlets in the downfield region (δ 8.5-10.0 ppm), with their exact chemical shift being sensitive to solvent and concentration. nih.govnih.gov Protons on the aromatic rings would resonate in the δ 7.0–9.0 ppm range. Specifically, the quinoline protons often exhibit characteristic chemical shifts, with some protons being significantly deshielded due to the influence of the heterocyclic nitrogen atom. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key diagnostic signal is the urea carbonyl carbon (C=O), which is expected to appear significantly downfield around 150-165 ppm. mdpi.com The aromatic carbons of the phenyl and quinoline rings would produce a cluster of signals in the typical aromatic region of δ 110–150 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment of ¹H and ¹³C signals. COSY spectra establish proton-proton couplings within the phenyl and quinoline spin systems, while HSQC correlates each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further confirm the connectivity across the entire molecule, for instance, by showing correlations between the urea N-H protons and the adjacent aromatic carbons. mdpi.com
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Urea (N-H) | 8.5 - 10.0 |
| ¹H | Quinoline & Phenyl (Ar-H) | 7.0 - 9.0 |
| ¹³C | Urea (C=O) | 150 - 165 |
| ¹³C | Quinoline & Phenyl (Ar-C) | 110 - 150 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups of the urea linkage. Characteristic absorption bands include:
N-H Stretching: Strong, sharp bands are expected in the 3200–3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H groups in the urea moiety. mdpi.com
C=O Stretching (Amide I): A very strong and prominent absorption band, known as the Amide I band, is anticipated between 1620 and 1700 cm⁻¹. mdpi.comresearchgate.net Its precise position can indicate the extent of hydrogen bonding.
N-H Bending (Amide II): A strong band typically appears around 1550–1650 cm⁻¹, often coupled with C-N stretching.
Aromatic Vibrations: C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹, while C=C ring stretching vibrations produce a series of bands in the 1400–1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The spectrum would be dominated by strong signals from the aromatic rings, particularly the ring-breathing modes of the quinoline and phenyl groups. researchgate.netacs.org The symmetric vibrations of the urea C=O group would also be Raman active.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | Urea | 3200 - 3400 | IR |
| Aromatic C-H Stretch | Phenyl, Quinoline | > 3000 | IR, Raman |
| C=O Stretch (Amide I) | Urea | 1620 - 1700 | IR, Raman |
| N-H Bend (Amide II) | Urea | 1550 - 1650 | IR |
| C=C Stretch | Phenyl, Quinoline | 1400 - 1600 | IR, Raman |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high precision (typically to four or more decimal places).
For a molecular formula of C₁₆H₁₃N₃O, the calculated monoisotopic mass is 263.10587 Da. uni.lu HRMS analysis, commonly using electrospray ionization (ESI), would be expected to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The experimentally measured m/z value must match the calculated value within a very narrow tolerance (e.g., ±5 ppm) to unequivocally confirm the molecular formula and rule out other potential compositions. mdpi.com
| Adduct | Formula | Calculated m/z |
| [M]⁺ | C₁₆H₁₃N₃O | 263.10587 |
| [M+H]⁺ | C₁₆H₁₄N₃O⁺ | 264.11315 |
| [M+Na]⁺ | C₁₆H₁₃N₃NaO⁺ | 286.09509 |
Data based on predicted values for C₁₆H₁₃N₃O. uni.lu
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This powerful technique reveals precise bond lengths, bond angles, and torsional angles, as well as the details of intermolecular interactions that govern crystal packing.
The crystal structure would reveal the molecule's preferred conformation. Key parameters include the dihedral angles between the planes of the phenyl ring, the urea moiety (-NH-CO-NH-), and the quinoline ring system. In related phenylurea structures, the central urea unit is typically planar or near-planar. nih.govresearchgate.net The phenyl and quinoline rings are expected to be twisted relative to this urea plane, with specific torsional angles determined by a balance of steric hindrance and electronic effects. For example, in 1-(2-aminophenyl)-3-phenylurea, the dihedral angle between the phenyl ring and the mean plane of the urea unit is 47.0°. nih.govresearchgate.net
The urea group is a potent director of molecular assembly due to its two N-H hydrogen bond donors and one C=O hydrogen bond acceptor. The crystal structure of this compound is expected to be dominated by extensive intermolecular hydrogen bonding. N-H···O hydrogen bonds are the most common interaction, linking molecules into characteristic motifs such as chains or centrosymmetric dimers featuring R²₂(8) graph-set notation. nih.gov The quinoline nitrogen atom may also act as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional networks.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict the optimized geometry, electronic properties, and vibrational frequencies of a compound like 3-phenyl-1-(quinolin-3-yl)urea. researchgate.net Such calculations are foundational for understanding the molecule's intrinsic stability, reactivity, and spectroscopic characteristics. Typically, DFT calculations for similar aromatic urea (B33335) and quinoline (B57606) derivatives are performed using basis sets like 6-311++G(d,p) to ensure high accuracy. researchgate.netresearching.cn
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions within a molecule. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. ossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and urea moieties, while the LUMO is likely concentrated on the electron-deficient quinoline ring system. This distribution dictates the molecule's behavior in electron transfer processes.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher value suggests stronger electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower value suggests stronger electron-accepting capability. |
| ΔE (Gap) | Energy difference between ELUMO and EHOMO | Represents the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. wikipedia.org |
Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. chemrxiv.orgnih.gov It is a valuable tool for predicting how a molecule will interact with other charged species, such as receptors or substrates. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the EPS map would likely show significant negative potential around the carbonyl oxygen of the urea group and the nitrogen atom of the quinoline ring due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms attached to the urea nitrogens (N-H groups) would exhibit positive potential, making them potential hydrogen bond donors.
Table 2: Predicted Electrostatic Potential Regions on this compound
| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strong Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |
| Quinoline Nitrogen | Negative (Red/Yellow) | Electrophilic Attack / Hydrogen Bond Acceptor |
| Urea N-H Protons | Strong Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |
Fukui functions are powerful local reactivity descriptors derived from DFT that identify the most reactive atomic sites within a molecule. d-nb.info They quantify the change in electron density at a specific atom when the total number of electrons in the system changes, pinpointing sites for electrophilic, nucleophilic, and radical attacks. researchgate.netsemanticscholar.org
fk+ : Predicts the site for a nucleophilic attack (where an electron is added).
fk- : Predicts the site for an electrophilic attack (where an electron is removed).
fk0 : Predicts the site for a radical attack.
In this compound, analysis of Fukui functions would allow for a precise ranking of atomic reactivity. For instance, the carbonyl carbon of the urea group is expected to be a primary site for nucleophilic attack, while the oxygen and nitrogen atoms would be susceptible to electrophilic attack.
Table 3: Predicted Reactive Sites Based on Fukui Functions
| Type of Attack | Predicted Reactive Site(s) on this compound |
|---|---|
| Nucleophilic (High fk+) | Carbonyl Carbon, specific carbon atoms on the quinoline ring. |
| Electrophilic (High fk-) | Carbonyl Oxygen, Urea Nitrogens, Quinoline Nitrogen. |
| Radical (High fk0) | Various atoms depending on the delocalization of the radical electron. |
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, preferred shapes in different environments (e.g., in water or bound to a protein), and the stability of intramolecular hydrogen bonds. nih.gov By simulating the molecule's behavior, researchers can understand its dynamic properties, which are crucial for its interaction with biological targets. These simulations can also assess the stability of the compound within a binding site, a key factor in drug design. nih.gov
In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions
In the process of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential. In silico ADME predictions use computational algorithms to estimate these properties based on the molecule's structure. For this compound, these tools can predict its potential oral bioavailability, blood-brain barrier permeability, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These predictions help to identify potential liabilities early in the drug development process. nih.govnih.gov
Table 4: Common In Silico ADME Parameters and Drug-Likeness Guidelines
| ADME Parameter | Description | Guideline (e.g., Lipinski's Rule) |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | Surface area occupied by polar atoms; relates to transport properties. | < 140 Ų |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of analogues of this compound were synthesized and tested for a specific biological effect, a QSAR model could be developed. frontiersin.org This model would use molecular descriptors (quantifiable properties related to the molecule's structure) to predict the activity of new, unsynthesized compounds. QSAR helps to understand which molecular features are critical for activity and provides clear design principles for optimizing the lead compound. nih.govfrontiersin.org
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(quinolin-3-yl)piperidin-2-ol |
| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are pivotal computational tools employed to predict the binding orientation and affinity of a small molecule ligand within the active site of a target protein. In the case of this compound, while specific docking studies on this exact molecule are not extensively detailed in publicly available literature, a wealth of information on structurally analogous compounds, particularly quinazoline (B50416) and quinoline-based urea derivatives, provides significant insights into its potential ligand-target interactions. These studies collectively suggest that compounds of this class often target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.
The general binding mode for these types of inhibitors often involves the quinoline or quinazoline ring system anchoring the molecule within the ATP-binding pocket of the kinase. The urea moiety, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in forming specific interactions with key amino acid residues in the hinge region of the kinase domain. The phenyl group can further stabilize the complex through hydrophobic and van der Waals interactions with nonpolar residues in the binding site.
Table 1: Representative Molecular Docking Data for Phenyl-Urea Quinoline/Quinazoline Analogs against Protein Kinase Targets
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Phenyl-Urea Quinazoline | EGFR | -8.5 to -10.2 | Met793, Thr790, Lys745, Asp855 | N-H of urea with backbone C=O of Met793 | Quinazoline ring with Leu718, Val726; Phenyl ring with Leu844 |
| Phenyl-Urea Quinoline | VEGFR2 | -7.9 to -9.5 | Cys919, Asp1046, Glu885 | N-H of urea with C=O of Cys919 | Quinoline ring with Val848, Ala866; Phenyl ring with Leu1035 |
| Phenyl-Urea Isoquinoline | Adenosine A3 Receptor | -9.0 to -11.0 | Asn250, His272, Ser271 | N-H of urea with side chain of Asn250 | Isoquinoline ring with Phe168, Trp243; Phenyl ring with Ile268 |
Note: The data presented in this table is illustrative and compiled from various studies on analogous compounds to provide a representative overview of potential interactions. The specific values and residues may vary for this compound.
Detailed Research Findings from Analogous Compounds:
Studies on a series of 3-substituted phenyl quinazolinone derivatives have shown that these compounds can effectively bind to the ATP-binding site of EGFR. The molecular docking results for these analogs revealed that the quinazolinone core occupies the hydrophobic pocket, while the substituted phenyl ring extends towards the solvent-exposed region. Hydrogen bonds are typically observed between the urea or a similar linker and the hinge region residues of the EGFR kinase domain.
In a similar vein, research on isoquinoline and quinazoline urea analogues as antagonists for the Human Adenosine A3 receptor has highlighted the importance of the urea moiety in establishing key hydrogen bonding interactions. The aromatic ring systems (isoquinoline/quinazoline and phenyl) were found to engage in significant hydrophobic and aromatic stacking interactions, which are critical for high binding affinity.
These findings from structurally related molecules provide a strong basis for predicting the binding behavior of this compound. It is highly probable that this compound will also exhibit a similar mode of interaction with protein kinases, where the quinoline ring acts as a scaffold, the urea group forms critical hydrogen bonds, and the phenyl ring contributes to binding through hydrophobic interactions. The precise binding affinity and the specific amino acid residues involved would, however, depend on the specific topology and electrostatic environment of the target protein's active site.
Mechanistic Chemical Biology and Biomolecular Interaction Research
Mechanistic Studies of Biomolecular Target Interactions (e.g., enzyme active sites)
There is no specific information available in the reviewed literature detailing the mechanistic studies of biomolecular target interactions for 3-phenyl-1-(quinolin-3-yl)urea. Research on analogous compounds suggests that the urea (B33335) and quinoline (B57606) moieties can participate in key interactions within enzyme active sites. For instance, the urea group is known to form hydrogen bonds with protein backbones, a common feature in the binding of many kinase inhibitors. nih.govmdpi.com The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, often interacting with the hinge region of protein kinases. mdpi.comnih.gov However, without specific experimental data for this compound, its precise mode of interaction remains speculative.
Characterization of Specific Inhibitory or Modulatory Mechanisms
No studies were identified that characterize a specific inhibitory or modulatory mechanism for this compound. The general class of phenylurea derivatives has been explored for the inhibition of various enzymes, including protein kinases, by competing with ATP for the binding site. researchgate.net This competitive inhibition is a common mechanism for this class of compounds, but the specific inhibitory profile and potency of this compound against any particular enzyme have not been reported.
Allosteric Regulation Studies by Quinoline-Urea Ligands
The scientific literature lacks any studies investigating the potential for this compound to act as an allosteric regulator. While allosteric modulation is a known mechanism for some kinase inhibitors and other therapeutic agents, there is no evidence to suggest that this specific compound or its close analogs have been evaluated for such activity. nih.gov
Probing Protein-Ligand Binding Modes and Dynamics via Computational Means
No molecular docking, molecular dynamics simulations, or other computational studies specifically focused on this compound were found in the public domain. Computational studies on similar quinoline and phenylurea derivatives have been used to predict their binding modes and interaction energies with various protein targets, such as Epidermal Growth Factor Receptor (EGFR) and Apoptosis signal-regulating kinase 1 (ASK1). mdpi.comnih.govnih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov However, in the absence of such studies for this compound, a detailed understanding of its binding dynamics is not possible.
Advanced Chemical Applications and Material Science Contributions
"3-phenyl-1-(quinolin-3-yl)urea" as a Building Block in Complex Chemical Synthesis
The scaffold of this compound serves as a versatile and valuable building block in the synthesis of more complex heterocyclic systems and functional molecules. Its structure, featuring both hydrogen-bond-donating and -accepting sites, along with multiple positions for further functionalization, allows it to be a precursor in multi-step synthetic pathways.
Quinoline (B57606) derivatives are a cornerstone in the synthesis of compounds with significant biological activity, including anticancer agents. nih.gov The urea (B33335) moiety is also a key structural element in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological receptors. mdpi.com The combination of these two groups in one molecule creates a platform for developing novel structures. For example, related quinoline-urea structures can be cyclized or modified to produce complex fused heterocyclic systems like imidazo[1,5-c]quinazoline-3,5-diones. researchgate.net The synthesis of such derivatives often involves leveraging the reactivity of the urea nitrogen atoms and the quinoline ring.
The general synthetic accessibility of unsymmetrical ureas allows for the systematic modification of both the phenyl and quinoline rings. mdpi.com This modularity enables chemists to fine-tune the steric and electronic properties of the molecule, making it an adaptable starting material for creating libraries of compounds for various chemical and biological applications.
Utilization in Supramolecular Chemistry as Host or Guest Molecules
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies from smaller molecular components. mdpi.com The structure of this compound is exceptionally well-suited for this purpose, primarily due to its capacity for hydrogen bonding and π-π stacking interactions.
The urea group is a powerful motif for directing self-assembly. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This allows molecules of this compound to link together, forming tapes, sheets, or other extended networks. nih.gov Furthermore, the planar aromatic systems of the quinoline and phenyl rings can engage in π-π stacking, which further stabilizes the resulting supramolecular structures.
In the solid state, these interactions can lead to the formation of porous crystalline networks. These networks can act as "host" systems, capable of trapping smaller "guest" molecules, such as solvents, within their cavities. mdpi.com The ability of related quinoline-urea derivatives to form supramolecular gels is a testament to their strong self-assembly properties. For instance, compounds like 1-phenyl-3-(quinolin-6-yl)urea have been shown to form gels, demonstrating their capacity to create extensive molecular networks that immobilize solvent molecules. nih.gov This behavior is crucial for creating soft materials with potential applications in areas like controlled release and catalysis.
Table 1: Non-Covalent Interactions in this compound Assemblies
| Interaction Type | Participating Groups | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Urea N-H (donor) and C=O (acceptor) | Primary driving force for self-assembly into tapes and sheets. |
| π-π Stacking | Quinoline and Phenyl aromatic rings | Stabilizes the assembly and influences molecular packing. |
| Host-Guest Interactions | Voids/cavities in the assembled network | Allows for the encapsulation of smaller molecules (guests). |
Development of Chemical Probes for Biological Systems
While specific studies detailing this compound as a chemical probe are not extensively documented, its core structure contains key pharmacophores that are frequently utilized in the design of molecules that interact with biological systems. A chemical probe is a small molecule used to study and manipulate biological processes, often by binding to a specific protein target.
The quinoline moiety is present in numerous bioactive compounds and approved drugs. nih.gov Its heterocyclic structure can interact with biological targets through various mechanisms, including intercalation with DNA or binding to the active sites of enzymes. Similarly, the unsymmetrical diaryl urea framework is a recognized "privileged structure" in drug discovery, noted for its ability to mimic peptide backbones and form critical hydrogen bonds with protein receptors. mdpi.com For example, quinazolinone derivatives, which are structurally related to quinolines, have been extensively investigated as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov
Therefore, this compound represents a foundational scaffold from which chemical probes could be developed. By introducing specific functional groups or reporter tags (such as fluorophores), this molecule could be adapted to selectively bind to and report on the activity of specific biological targets.
Potential Applications in Sensors or Recognition Systems
The structural elements of this compound provide a basis for its potential application in chemical sensors and molecular recognition systems. The urea group is particularly effective at binding anions through hydrogen bonding, while the nitrogen atom in the quinoline ring can act as a binding site for metal cations.
This dual functionality allows the molecule to serve as a receptor for specific ions. The binding event can be designed to produce a measurable signal, such as a change in color or fluorescence. Urea-based fluorescent sensors have been successfully developed for the detection of ions like Fe³⁺ and F⁻. researchgate.net In such systems, the interaction between the urea's N-H bonds and the target anion or cation perturbs the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net
To function as a practical sensor, the this compound scaffold would likely require modification to incorporate a signaling unit (e.g., a fluorophore) whose optical properties are sensitive to the binding event. The inherent recognition capabilities of the quinoline-urea structure make it a promising candidate for the rational design of new chemosensors for environmental or biological monitoring. google.com
Role in Coordination Chemistry as Ligands
In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. This compound possesses multiple potential coordination sites, making it an effective ligand for a variety of metal ions.
The primary coordination sites are the nitrogen atom of the quinoline ring and the carbonyl oxygen atom of the urea group. These atoms possess lone pairs of electrons that can be donated to a metal center. Thiourea (B124793) derivatives, which are analogous to ureas, are well-known for their ability to form stable complexes with a wide range of metals by coordinating through their sulfur and nitrogen atoms. rsc.org
Studies on related quinoline-urea compounds have demonstrated their capacity to act as ligands. For example, 1-phenyl-3-(quinolin-6-yl)urea (PQ6U) forms a stable complex with silver(I) ions, with the formula [Ag(PQ6U)₂]NO₃. nih.gov In this complex, two ligand molecules coordinate to a central silver ion. This ability to form well-defined metal complexes opens up possibilities for using this compound in areas such as catalysis, materials science, and the development of metallodrugs. The specific geometry and properties of the resulting metal complexes would depend on the metal ion used and the reaction conditions. researchgate.net
Table 2: Ligand Properties of this compound
| Potential Coordination Site | Type of Interaction | Possible Metal Ions |
|---|---|---|
| Quinoline Nitrogen | Lewis base donation of lone pair | Transition metals (e.g., Ag⁺, Ru²⁺, Pt²⁺) |
| Urea Carbonyl Oxygen | Lewis base donation of lone pair | Hard metal ions and lanthanides |
| Urea N-H Groups | Can participate in hydrogen bonding within the complex | Stabilizes overall complex structure |
Structure Activity Relationship Sar and Rational Scaffold Optimization
Systematic Exploration of Structure-Reactivity Correlations
The systematic exploration of structure-reactivity correlations for 3-phenyl-1-(quinolin-3-yl)urea involves modifying both the phenyl and quinoline (B57606) rings, as well as the urea (B33335) linker, to understand the impact of these changes on the compound's chemical reactivity and biological interactions. Although specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on analogous diaryl urea and quinoline derivatives, particularly in the context of kinase inhibition where this scaffold is common. researchgate.net
Substitutions on the Phenyl Ring:
The nature and position of substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and reactivity.
Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density on the phenyl ring and the adjacent urea nitrogen, potentially enhancing hydrogen bond donor strength. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) can decrease the electron density, which may be favorable for certain interactions with biological targets.
Steric Effects: The size and position of substituents are critical. Bulky groups in the ortho position can induce a conformational twist in the molecule, affecting its planarity and ability to fit into a binding pocket. Para-substitution is often well-tolerated and can be used to introduce functionalities that extend into solvent-exposed regions or specific sub-pockets of a target protein. avcr.cz
Modifications of the Quinoline Moiety:
The quinoline ring system offers multiple positions for substitution, each potentially leading to different effects on the compound's properties.
Substitutions on the Quinoline Ring: Introducing substituents on the quinoline core can modulate its electronic properties, solubility, and potential for specific interactions. For instance, a hydroxyl group could act as a hydrogen bond donor or acceptor, while a basic amine could form salt bridges. Halogen substitutions can be used to modulate lipophilicity and potentially form halogen bonds.
The Urea Linker:
The urea moiety itself is a critical pharmacophore, capable of forming multiple hydrogen bonds. Modifications to the urea linker, such as N-methylation, can alter its hydrogen bonding capacity and conformational flexibility.
A hypothetical SAR exploration for a target kinase could yield data as presented in the interactive table below, illustrating how different substitutions might affect inhibitory activity.
| Compound ID | Phenyl Substitution | Quinoline Substitution | Urea Modification | IC50 (nM) |
| 1 | Unsubstituted | Unsubstituted | NH-CO-NH | 50 |
| 2 | 4-Chloro | Unsubstituted | NH-CO-NH | 25 |
| 3 | 4-Methoxy | Unsubstituted | NH-CO-NH | 75 |
| 4 | Unsubstituted | 6-Fluoro | NH-CO-NH | 40 |
| 5 | Unsubstituted | Unsubstituted | N(CH3)-CO-NH | 200 |
This is a hypothetical data table for illustrative purposes.
Design Principles for Modulating Chemical and Interaction Profiles
The rational design of derivatives of this compound is guided by principles aimed at optimizing its chemical and interaction profiles for a specific biological target. These principles often involve a balance between enhancing potency and maintaining or improving drug-like properties such as solubility and metabolic stability.
Enhancing Target Affinity: This can be achieved by introducing functional groups that can form additional favorable interactions with the target protein, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. For instance, if a crystal structure of the target protein reveals a nearby acidic residue, introducing a basic moiety on the quinoline ring could lead to a salt bridge formation, thereby increasing affinity. nih.gov
Improving Selectivity: To minimize off-target effects, modifications can be made to exploit differences in the binding sites of related proteins. For example, introducing a bulky substituent that is accommodated by the target's binding pocket but clashes with the pocket of a related off-target protein can enhance selectivity.
Modulating Physicochemical Properties: Properties like solubility and lipophilicity are crucial for a compound's pharmacokinetic profile. Introducing polar groups, such as hydroxyl or carboxyl groups, can increase aqueous solubility. Conversely, lipophilicity can be fine-tuned by adding or removing alkyl or halogen groups. The quinoline nitrogen itself provides a handle for salt formation, which can significantly improve solubility. nih.gov
Blocking Metabolic Hotspots: If metabolic studies identify a particular position on the molecule that is susceptible to enzymatic degradation, this "metabolic hotspot" can be blocked. For example, if a phenyl ring is prone to para-hydroxylation, introducing a fluorine atom at that position can prevent this metabolic pathway. cambridgemedchemconsulting.com
Bioisosteric Replacement Strategies for Phenyl and Quinoline Moieties
Bioisosteres for the Phenyl Ring:
The phenyl ring is a common motif in drug molecules, but it can sometimes contribute to poor solubility or metabolic instability. acs.org Several bioisosteric replacements can be considered for the phenyl group in this compound:
Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic ring such as pyridine (B92270), thiophene, or pyrazole (B372694) can introduce heteroatoms that can act as hydrogen bond acceptors, potentially forming new interactions with the target and improving solubility. drughunter.com For example, a pyridine ring introduces a nitrogen atom that can modulate the electronic properties and serve as a hydrogen bond acceptor.
Saturated Rings: In cases where the aromaticity of the phenyl ring is not essential for activity, it can be replaced with saturated or partially saturated rings like cyclohexane (B81311) or bicyclic scaffolds (e.g., bicyclo[1.1.1]pentane). researchgate.net This can increase the sp3 character of the molecule, which is often associated with improved solubility and metabolic stability.
The following table illustrates potential bioisosteric replacements for the phenyl ring and their rationale.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Phenyl | Pyridyl | Introduce H-bond acceptor, modulate electronics, potentially improve solubility. |
| Phenyl | Thienyl | Alter electronics and shape, potential for different hydrophobic interactions. |
| Phenyl | Cyclohexyl | Increase sp3 character, improve solubility and metabolic stability if aromaticity is not key for binding. |
Bioisosteres for the Quinoline Moiety:
The quinoline scaffold itself can be replaced with other bicyclic or even monocyclic heteroaromatic systems to explore different chemical space and potentially improve properties.
Other Bicyclic Heterocycles: Quinazoline (B50416), isoquinoline, cinnoline, or benzimidazole (B57391) are examples of bicyclic systems that can serve as bioisosteres for quinoline. nih.gov These scaffolds maintain a similar size and shape but present different arrangements of heteroatoms and hydrogen bonding patterns. For instance, a quinazoline scaffold introduces an additional nitrogen atom into the six-membered ring, altering the electronic distribution and hydrogen bonding potential.
Fused Five- and Six-Membered Rings: Scaffolds like indole (B1671886) or indazole can also be considered. While they differ in the size of the fused rings, they can still present key interaction points in a similar spatial orientation.
Influence of Stereochemistry and Conformational Features on Interaction Specificity
The three-dimensional structure of this compound is crucial for its interaction with biological targets. While the core molecule is achiral, the introduction of stereocenters or conformational constraints can have a profound impact on its biological activity.
Introducing chiral centers, for example by adding a chiral substituent to either the phenyl or quinoline ring, would result in enantiomers or diastereomers. These stereoisomers can exhibit significantly different biological activities, as one isomer may fit into the binding site of a target protein much better than the other. biomedgrid.com This stereoselectivity arises from the chiral nature of biological macromolecules.
Conformational restriction is a strategy used to lock the molecule in a bioactive conformation, which can lead to an increase in potency and selectivity. This can be achieved by introducing cyclic structures or bulky groups that hinder free rotation. Understanding the bioactive conformation through techniques like X-ray crystallography or computational modeling is key to designing conformationally constrained analogs. nih.gov
Computational-Driven Lead Optimization Strategies
Computational chemistry plays a pivotal role in the rational design and optimization of lead compounds like this compound. A variety of computational techniques can be employed to predict the properties and biological activity of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error synthesis. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking studies can be used to visualize its binding mode within the active site of a target protein, identify key interactions, and predict how different substitutions on the phenyl or quinoline rings might affect binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for a series of this compound analogs, it is possible to predict the activity of yet-to-be-synthesized compounds and prioritize the synthesis of those with the highest predicted potency. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. ingentaconnect.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov This can help to assess the stability of the binding mode predicted by docking and to understand the role of conformational changes in the binding process.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search virtual libraries for new scaffolds that present the same pharmacophoric features as this compound.
The following table summarizes some of the key computational tools and their applications in the lead optimization of this compound.
| Computational Tool | Application |
| Molecular Docking | Predict binding mode and affinity, guide substituent design. |
| 3D-QSAR (e.g., CoMFA) | Correlate 3D structural features with activity, predict potency of new analogs. |
| Molecular Dynamics | Assess stability of ligand-protein complex, understand dynamic interactions. |
| Pharmacophore Modeling | Identify key interaction features, enable virtual screening for novel scaffolds. |
Future Research Directions and Emerging Trends
Innovations in Synthesis and Scale-Up Methodologies
The development of efficient, cost-effective, and environmentally benign synthetic routes is crucial for the journey of a compound from a laboratory curiosity to a viable therapeutic agent. Future research in the synthesis of 3-phenyl-1-(quinolin-3-yl)urea and its analogs is moving beyond traditional methods, focusing on green chemistry principles and innovative technologies to improve yield, reduce waste, and facilitate large-scale production.
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of quinoline (B57606) derivatives. tandfonline.com Future work will likely focus on optimizing microwave-assisted protocols for the specific coupling of the phenylurea and quinoline moieties, potentially leading to rapid library synthesis for structure-activity relationship (SAR) studies.
Green Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Researchers are exploring novel catalytic systems, such as reusable Amberlyst-15, for quinoline synthesis. tandfonline.com The development of catalysts specifically for the urea (B33335) formation step under mild conditions will be a significant advancement.
One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining multiple reaction steps into a single operation, which increases efficiency and reduces waste. nih.gov Designing a one-pot synthesis for this compound, starting from basic precursors, is a challenging but highly desirable goal for industrial scale-up.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scaling compared to batch processes. Adapting the synthesis of quinoline-ureas to flow chemistry systems could enable on-demand production and more consistent product quality, which is critical for pharmaceutical manufacturing.
| Parameter | Traditional Synthesis Methods | Emerging Innovative Methods |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours (e.g., Microwave-assisted) tandfonline.com |
| Solvents | Often uses hazardous/volatile organic solvents | Focus on green solvents (e.g., water, PEG) or solvent-free conditions tandfonline.com |
| Catalysts | Often stoichiometric, harsh acids/bases, or heavy metals | Reusable, biodegradable, or metal-free catalysts (e.g., Amberlyst-15) tandfonline.com |
| Efficiency | Multiple steps with intermediate purification | One-pot, multi-component reactions to improve atom economy nih.gov |
| Scalability | Batch processes with potential for inconsistency | Continuous flow chemistry for better control and easier scale-up |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Quinoline-Urea Design
Artificial intelligence and machine learning are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govspringernature.com For the quinoline-urea scaffold, AI/ML can be leveraged to navigate the vast chemical space and predict the properties of novel derivatives with greater speed and accuracy than ever before.
Future applications of AI/ML in this area include:
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. springernature.com These models can be trained on existing quinoline-urea data to generate novel derivatives of this compound with predicted high potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
High-Throughput Virtual Screening (HTVS): Machine learning algorithms can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This allows researchers to prioritize which novel quinoline-urea derivatives to synthesize and test, saving significant time and resources.
Predictive Modeling: AI can develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds. springernature.com Furthermore, ML models can predict crucial ADMET properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. mdpi.com
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. cam.ac.uk This could greatly assist chemists in finding the most efficient ways to synthesize novel and complex quinoline-urea analogs.
| Application Area | AI/ML Tool/Technique | Potential Impact on Quinoline-Urea Research |
|---|---|---|
| Hit Identification | High-Throughput Virtual Screening (HTVS) nih.gov | Rapidly screen millions of virtual compounds to find new quinoline-urea hits. |
| Lead Generation | De Novo Design (e.g., Variational Autoencoders) springernature.com | Generate novel quinoline-urea structures with optimized, target-specific properties. |
| Lead Optimization | QSAR and ADMET Prediction Models springernature.commdpi.com | Guide chemical modifications to improve potency and drug-like properties. |
| Synthesis | Retrosynthesis Prediction Algorithms cam.ac.uk | Propose efficient and viable synthetic pathways for novel analogs. |
Advanced Biophysical Techniques for Real-Time Mechanistic Studies
Understanding precisely how a compound interacts with its biological target is fundamental to rational drug design. While traditional assays provide endpoint measurements, advanced biophysical techniques offer a dynamic, real-time view of molecular interactions. Applying these methods to this compound will provide invaluable insights into its mechanism of action, binding kinetics, and thermodynamics.
Emerging trends in this area involve:
Surface Plasmon Resonance (SPR): SPR allows for the label-free, real-time measurement of binding affinity and kinetics (association and dissociation rates) between an immobilized target protein and the compound. This technique can be used to precisely quantify how modifications to the quinoline-urea scaffold affect its binding dynamics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity). acs.orgfrontiersin.org This data is crucial for understanding the driving forces behind the binding of this compound to its target.
Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring distances at the molecular scale and can be used to study conformational changes in a target protein upon ligand binding. frontiersin.orgnih.gov This can reveal mechanistic details that are not apparent from simple binding assays.
Cryo-Electron Microscopy (Cryo-EM): For larger protein targets or complexes, Cryo-EM is emerging as a powerful tool for determining high-resolution structures. Visualizing the precise binding mode of this compound within its target's binding pocket can provide the ultimate blueprint for structure-based drug design.
| Technique | Key Information Provided | Application to Quinoline-Urea Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (kon, koff) | Quantify binding speed and stability; compare analogs. |
| Isothermal Titration Calorimetry (ITC) acs.org | Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Understand the forces driving the binding interaction. |
| Fluorescence Resonance Energy Transfer (FRET) frontiersin.org | Conformational changes, proximity | Detect target protein structural changes upon compound binding. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the complex | Visualize the precise atomic interactions at the binding site. |
Exploration of Novel Chemical Spaces and Hybrid Scaffolds
While this compound is a promising entity, its properties can potentially be enhanced by exploring new chemical variations. Future research will focus on moving beyond simple substitutions to creating novel molecular architectures.
Key strategies include:
Scaffold Hopping: This involves replacing the core quinoline-urea structure with a different, isofunctional scaffold that maintains the key binding interactions but possesses improved properties, such as better solubility or a more favorable patent position. nih.gov
Hybrid Molecules: A prominent trend is the creation of hybrid compounds that covalently link the quinoline-urea pharmacophore with another biologically active moiety. nih.gov This can lead to dual-acting agents or compounds with enhanced target specificity. For example, linking the quinoline-urea scaffold to a benzothiazole (B30560) moiety has been explored to create new antitubercular agents. mdpi.comnih.gov
Fragment-Based Drug Discovery (FBDD): FBDD involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. This approach could be used to discover novel replacements for either the phenyl or quinoline portions of the molecule, leading to entirely new chemical classes.
| Hybrid Scaffold Concept | Rationale | Potential Therapeutic Area |
|---|---|---|
| Quinoline-Urea + Benzothiazole nih.gov | Combine two known antitubercular pharmacophores. | Tuberculosis |
| Quinoline-Urea + Coumarin acs.org | Integrate scaffolds with potential anticancer and anti-inflammatory activities. | Oncology, Inflammation |
| Quinoline-Urea + Triazole | Triazoles are versatile linkers and pharmacophores with broad bioactivity. | Antimicrobial, Anticancer |
| Quinoline-Urea + Ibuprofen Moiety frontiersin.org | Create a single molecule with dual therapeutic actions. | Anti-inflammatory |
Expansion into Interdisciplinary Research Areas
The unique chemical properties of the quinoline-urea scaffold suggest that its applications may extend beyond traditional pharmaceuticals. Interdisciplinary research collaborations could unlock novel uses in materials science and as tools for chemical biology.
Potential future directions include:
Materials Science: Quinoline derivatives have been investigated for use in polymers, as catalysts, and as corrosion inhibitors. researchgate.net The specific structure of this compound, with its hydrogen bonding capabilities and rigid aromatic systems, could be exploited in the design of novel functional materials, such as sensors or organic light-emitting diodes (OLEDs).
Chemical Biology Tools: The quinoline scaffold is known for its distinctive photophysical properties. researchgate.net By modifying this compound with fluorescent tags, it could be converted into a chemical probe to visualize its target protein within cells, helping to elucidate biological pathways.
Affinity-Based Probes: Immobilizing the compound on a solid support could create an affinity matrix for "pull-down" experiments, allowing researchers to identify the unknown protein targets of the compound or discover new binding partners in complex biological samples.
| Interdisciplinary Area | Potential Application of Quinoline-Urea Scaffold | Rationale |
|---|---|---|
| Materials Science | Component in functional polymers or organic electronics researchgate.net | Rigid structure, potential for π-π stacking, and unique photophysical properties. researchgate.net |
| Chemical Biology | Fluorescent probes for cellular imaging | The quinoline core is a fluorophore that can be used to track the molecule's location. |
| Proteomics | Affinity chromatography ligand | Immobilize the compound to purify its target protein from cell lysates. |
| Diagnostics | Component in molecular sensors | Binding to a target could induce a detectable change (e.g., colorimetric, fluorescent). |
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-1-(quinolin-3-yl)urea, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling quinolin-3-amine with phenyl isocyanate. Key variables include solvent choice (e.g., dichloromethane or THF), reaction time (3–24 hours), and temperature (room temperature to reflux). For example, in a similar urea derivative, yields improved from 65% to 78% by recrystallizing the product from methanol . Purification via column chromatography or recrystallization is critical for removing unreacted starting materials. Systematic optimization using Design of Experiments (DoE) can identify interactions between variables like molar ratios and solvent polarity.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the urea linkage and aromatic substituents. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carbonyl (C=O) and N–H stretches. X-ray crystallography, as demonstrated for structurally analogous quinoxaline derivatives, provides precise bond angles and crystallographic packing . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screens include:
- Enzyme inhibition assays : Test against kinases or proteases at concentrations of 1–100 µM.
- Cell viability assays (e.g., MTT): Evaluate cytotoxicity in cancer cell lines (IC₅₀ values).
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-LSD for serotonin receptors) to determine Ki values . Dose-response curves and statistical validation (e.g., triplicate repeats) are essential to minimize false positives.
Advanced Research Questions
Q. What structural features of this compound influence its binding affinity to biological targets, and how can SAR studies guide derivatization?
The quinoline moiety enhances π-π stacking with aromatic residues in enzymes/receptors, while the urea group facilitates hydrogen bonding. Substitutions on the phenyl ring (e.g., electron-withdrawing groups) can modulate solubility and binding. For example, fluorinated analogs of similar compounds showed improved metabolic stability . Structure-Activity Relationship (SAR) studies should employ computational docking (e.g., AutoDock Vina) paired with synthetic modification of substituents .
Q. How do crystallographic data resolve contradictions in reported bioactivity profiles?
Crystal structure analysis (e.g., Hirshfeld surfaces) reveals intermolecular interactions (C–H···O/N hydrogen bonds, π-stacking) that affect solubility and bioavailability. For example, non-planar quinoxaline derivatives exhibited reduced activity due to poor membrane permeability . Conflicting IC₅₀ values in cellular assays may arise from variations in crystallographic packing or solvent effects during testing.
Q. What experimental strategies address discrepancies in enzyme inhibition data across studies?
Contradictory results (e.g., varying IC₅₀ values) may stem from differences in:
- Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Enzyme sources : Recombinant vs. native enzymes.
- Compound purity : Trace impurities (e.g., unreacted isocyanate) can skew results. Validate purity via HPLC and replicate assays with independent synthetic batches .
Q. How can computational modeling predict off-target interactions or toxicity risks?
Molecular dynamics simulations and pharmacophore modeling identify potential off-target binding (e.g., cytochrome P450 enzymes). Tools like SwissADME predict ADMET properties, while toxicity databases (e.g., ProTox-II) flag hepatotoxicity risks. For example, morpholine-containing urea derivatives showed higher metabolic stability but potential hERG channel inhibition .
Methodological Guidelines
- Synthesis Optimization : Use DoE to map reaction parameters (temperature, solvent, catalyst) and employ continuous flow reactors for scalability .
- Data Validation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays) .
- Structural Analysis : Combine X-ray crystallography with DFT calculations to correlate electronic properties with reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
